molecular formula C10H18Cl2N4 B2733608 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride CAS No. 2418658-65-6

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride

Cat. No.: B2733608
CAS No.: 2418658-65-6
M. Wt: 265.18
InChI Key: WOCSCKUGRCIUJZ-UHFFFAOYSA-N
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Description

3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a pyrrolidine ring fused to a triazolopyridine system, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring followed by the formation of the triazolopyridine system. Key reaction conditions include the use of strong bases, acid chlorides, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is synthesized through a series of controlled reactions, often involving high temperatures and pressures. The use of continuous reactors and fixed-bed catalysts ensures efficient production and purification of the compound. The final product is obtained after multistage purification and separation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acid chlorides. Reaction conditions are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Chemistry: In chemistry, 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays, including antimicrobial and anticancer activities.

Medicine: The compound's potential medicinal applications are being explored, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors and enzymes, modulating their activity and leading to biological responses. The pathways involved include signal transduction and gene expression regulation.

Comparison with Similar Compounds

  • 3-(4-Pyridinyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine

  • 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness: 3-Pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride stands out due to its unique structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-pyrrolidin-3-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c1-2-6-14-9(3-1)12-13-10(14)8-4-5-11-7-8;;/h8,11H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCSCKUGRCIUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3CCNC3)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2418658-65-6
Record name 3-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine dihydrochloride
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